molecular formula C17H8Br2O B3177445 5,9-Dibromo-7H-benzo[c]fluoren-7-one CAS No. 1637660-36-6

5,9-Dibromo-7H-benzo[c]fluoren-7-one

Cat. No.: B3177445
CAS No.: 1637660-36-6
M. Wt: 388.1 g/mol
InChI Key: MKVFJLDTIHCXBF-UHFFFAOYSA-N
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Description

5,9-Dibromo-7H-benzo[c]fluoren-7-one: is a brominated derivative of benzo[c]fluorenone. It is a polycyclic aromatic compound with the molecular formula C₁₇H₈Br₂O and a molecular weight of 388.05 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,9-Dibromo-7H-benzo[c]fluoren-7-one typically involves the bromination of benzo[c]fluorenone. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 5 and 9 positions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar methods as described above. The reaction conditions are optimized for yield and purity, and the product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 5,9-Dibromo-7H-benzo[c]fluoren-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted benzo[c]fluorenones depending on the nucleophile used.

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Hydroxy derivatives and other reduced forms.

Scientific Research Applications

Chemistry: 5,9-Dibromo-7H-benzo[c]fluoren-7-one is used as a building block in organic synthesis.

Biology and Medicine: Research into the biological activity of this compound is ongoing. It has shown potential as an inhibitor of certain enzymes and may have applications in drug discovery and development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structural properties make it valuable for the development of new materials with specific electronic and optical properties .

Mechanism of Action

The mechanism of action of 5,9-Dibromo-7H-benzo[c]fluoren-7-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the polycyclic aromatic structure allow it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

    7H-benzo[c]fluoren-7-one: The non-brominated parent compound.

    2,7-Dibromo-9-fluorenone: Another brominated derivative with different substitution patterns.

    5,9-Dibromo-7,7-dimethyl-7H-benzo[c]fluorene: A similar compound with additional methyl groups.

Uniqueness: 5,9-Dibromo-7H-benzo[c]fluoren-7-one is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. This makes it valuable for applications where selective reactivity and specific structural features are required .

Properties

IUPAC Name

5,9-dibromobenzo[c]fluoren-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8Br2O/c18-9-5-6-12-13(7-9)17(20)14-8-15(19)10-3-1-2-4-11(10)16(12)14/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKVFJLDTIHCXBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C2C4=C(C3=O)C=C(C=C4)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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